Superior Isolated Yield in Chiral Amine Resolution vs. Mandelic Acid, Tartaric Acid, and N-Acetyl-D-Leucine
In a comparative kinetic resolution study of a chiral amine precursor (4-rac), (1R)-(-)-10-camphorsulfonic acid demonstrated a substantially higher isolated yield than three other commonly employed chiral resolving agents under identical crystallization conditions. The target compound achieved 94% isolated yield, while (R)-mandelic acid, L-(+)-tartaric acid, and N-acetyl-D-leucine yielded 23%, 80%, and 43%, respectively [1]. This yield advantage is critical for process economics and material throughput in pharmaceutical intermediate production.
| Evidence Dimension | Isolated yield in kinetic resolution of 4-rac |
|---|---|
| Target Compound Data | 94% isolated yield |
| Comparator Or Baseline | (R)-mandelic acid: 23%; L-(+)-tartaric acid: 80%; N-acetyl-D-leucine: 43% |
| Quantified Difference | Yield advantage of 14% over next-best (tartaric acid), 51% over N-acetyl-D-leucine, and 71% over mandelic acid |
| Conditions | Resolutions carried out with 4-rac (1 g, 1 equiv) and chiral acid (1 equiv) in MTBE/toluene (7/3, v/v, 10 V) at 60 °C for 2–4 h; crystallization at –10 °C for 1–2 h |
Why This Matters
Higher isolated yield directly translates to reduced material costs, fewer purification cycles, and improved overall process mass intensity in pharmaceutical manufacturing, making (1R)-(-)-10-camphorsulfonic acid the economically preferable choice among tested resolving agents for this amine substrate class.
- [1] PMC Article. (2025). Table 3. Kinetic Resolution of 4-rac To Access Chiral Amine. PMC11731271. View Source
